(4-(Fluorosulfonyl)phenyl)boronic acid
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Overview
Description
(4-(Fluorosulfonyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorosulfonyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Fluorosulfonyl)phenyl)boronic acid typically involves the reaction of 4-bromo-1-fluorosulfonylbenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process involves crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (4-(Fluorosulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluorosulfonyl group can be reduced to a sulfonamide or a thiol group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Sulfonamides or thiols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(4-(Fluorosulfonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-(Fluorosulfonyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in cross-coupling reactions, where the boronic acid group transfers an organic moiety to a palladium catalyst, enabling the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
- (4-Fluorophenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
- (4-Chlorophenyl)boronic acid
- (4-Trifluoromethyl)phenylboronic acid
Comparison: (4-(Fluorosulfonyl)phenyl)boronic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. For example, the fluorosulfonyl group can enhance the compound’s ability to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H6BFO4S |
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Molecular Weight |
203.99 g/mol |
IUPAC Name |
(4-fluorosulfonylphenyl)boronic acid |
InChI |
InChI=1S/C6H6BFO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4,9-10H |
InChI Key |
XZPKATSURQXSID-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)F)(O)O |
Origin of Product |
United States |
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